ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a specific derivative with potential applications in various fields, including medicinal chemistry and agriculture due to its biological activities .
Synthesis Analysis
The synthesis of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate and its derivatives can be achieved through various synthetic routes. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate can be synthesized and further reacted with acetic anhydride to yield acetylated products . Another approach involves the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, which significantly reduces reaction times . Additionally, a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile can be used to synthesize related pyrazole derivatives .
Molecular Structure Analysis
The molecular structure of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate derivatives can be elucidated using various spectroscopic methods such as HPLC, X-ray, FT-IR, NMR, and MS. For example, the structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single crystal X-ray diffraction studies . Similarly, the unexpected structures of ethyl 1-aroyllaroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were determined by X-ray crystallographic analysis and 2D NMR .
Chemical Reactions Analysis
Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions. For instance, the newly synthesized ethyl 3-amino-5-phenylpyrazole-4-carboxylate can be diazotized and coupled with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . Moreover, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate can selectively undergo cyclocondensation with 1,3-dicarbonyl compounds to give pyrazolo[3,4-b]pyridin-3-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate derivatives can vary depending on the substituents and reaction conditions. For example, the acetylated products of ethyl 3-amino-1H-pyrazole-4-carboxylate show different properties when acetylation is carried out in solvents of various polarity . The crystal structure of a related compound, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was determined, and preliminary bioassays indicated fungicidal and plant growth regulation activities .
Scientific Research Applications
Pyrazole derivatives are a class of compounds that have been extensively studied due to their wide range of applications in various scientific fields . Here are some general applications of pyrazole derivatives:
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Medicinal Chemistry and Drug Discovery
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Agrochemistry
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Coordination Chemistry and Organometallic Chemistry
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Organic Synthesis
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-amino-2-methylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4-6(8)9-10(5)2/h4H,3H2,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAANYHFUXNOPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90531914 | |
Record name | Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90531914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | |
CAS RN |
89088-57-3 | |
Record name | Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89088-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90531914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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